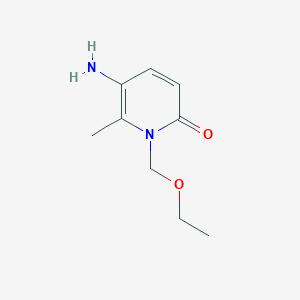

5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one

Description

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

5-amino-1-(ethoxymethyl)-6-methylpyridin-2-one |

InChI |

InChI=1S/C9H14N2O2/c1-3-13-6-11-7(2)8(10)4-5-9(11)12/h4-5H,3,6,10H2,1-2H3 |

InChI Key |

LCQAYJPZVTZOHP-UHFFFAOYSA-N |

Canonical SMILES |

CCOCN1C(=C(C=CC1=O)N)C |

Origin of Product |

United States |

Preparation Methods

Thermal Cyclization of Hydroxamic Acid Derivatives

This method involves the thermal cyclization of hydroxamic acid esters to form 1,2-dihydropyridines. For example, Fowler et al. have synthesized 1,2-dihydropyridines by the thermal cyclization of hydroxamic acid derivatives, which could be adapted for the synthesis of This compound .

Asymmetric Synthesis

Asymmetric synthesis techniques can be employed to produce enantiopure dihydropyridines. Comins et al. have reported the asymmetric synthesis of 2-substituted-1,2-dihydropyridines using N-acyl pyridinium salts and Grignard reagents, which could be modified for the synthesis of This compound .

Cycloisomerization Reactions

Motamed et al. have demonstrated the use of Pt(II) catalysis for the cycloisomerization of aziridinyl propargylic esters to form 1,2-dihydropyridines. This method could potentially be applied to the synthesis of This compound by designing appropriate starting materials.

Analysis of Preparation Methods

| Method | Description | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Thermal Cyclization | Involves heating hydroxamic acid derivatives to form 1,2-dihydropyridines. | 32-58% | Simple setup, moderate yields. | Limited substrate scope. |

| Asymmetric Synthesis | Uses N-acyl pyridinium salts and Grignard reagents to produce enantiopure compounds. | 58-87% | High enantiomeric purity, versatile. | Requires chiral auxiliaries. |

| Cycloisomerization | Employs Pt(II) catalysis to convert aziridinyl propargylic esters into 1,2-dihydropyridines. | 65-74% | Good yields, diverse substrates. | Requires specific catalyst and conditions. |

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amino compounds, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s ability to modulate enzyme activity makes it valuable in studying metabolic pathways.

Industry: Its unique chemical properties make it suitable for developing new materials and industrial catalysts.

Mechanism of Action

The mechanism of action of 5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific enzymes and molecular pathways. It is known to inhibit the activity of enzymes such as Nicotinamide N-Methyltransferase (NNMT), which plays a crucial role in metabolic processes. By modulating NNMT activity, the compound helps regulate energy metabolism and maintain muscle mass .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Differences

The table below summarizes structural and molecular differences between the target compound and its analogs:

Property Comparisons

Solubility and Polarity

- Ethoxymethyl vs. Methoxymethyl : The ethoxymethyl group’s longer alkyl chain reduces polarity compared to methoxymethyl, likely decreasing water solubility. Methoxymethyl’s smaller size may enhance solubility in polar solvents .

Electronic Effects

- Difluoromethyl Analog : The -CF₂H group is strongly electron-withdrawing, stabilizing negative charges and altering reactivity in electrophilic substitutions. This contrasts with the electron-donating ethoxymethyl group, which may enhance nucleophilicity at the ring .

Steric and Conformational Impact

Thermal and Chemical Stability

- Sulfinylethyl vs. Ethoxymethyl : Sulfinyl groups are prone to oxidation under harsh conditions, whereas ethoxymethyl’s ether linkage is more stable, suggesting superior thermal stability for the target compound .

Biological Activity

5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one (CAS No. 1876538-17-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies regarding this compound.

- Molecular Formula : C₉H₁₄N₂O₂

- Molecular Weight : 182.22 g/mol

- Structure : The compound features a dihydropyridinone core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of neuroinflammation.

- Antimicrobial Activity : In vitro studies have shown that the compound possesses antimicrobial properties against various bacterial strains.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : The compound was tested on various cell lines, including Vero cells and B16F10 melanoma cells. Results indicated that concentrations up to 20 µM did not exhibit cytotoxicity, suggesting a favorable safety profile for further investigations .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 98 |

| 10 | 95 |

| 20 | 92 |

Case Studies

- Neuroprotective Study : A study involving rat models demonstrated that administration of the compound improved cognitive functions in models of induced neurodegeneration. The mechanism was linked to enhanced levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function .

- Antimicrobial Efficacy : A separate study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion tests, indicating potent antibacterial properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one?

- Answer : The compound can be synthesized via condensation reactions involving substituted dihydropyridinones. For example, analogous pyridin-2-ones are synthesized by reacting 2-cyanoacetamide with benzylideneacetone in DMSO with potassium tert-butoxide, followed by hydrolysis or Hofmann degradation to introduce amino groups . Adjust reaction conditions (e.g., solvent, temperature) to accommodate the ethoxymethyl substituent.

Q. How can the purity of this compound be validated in academic research?

- Answer : Use HPLC with a buffer system (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) for separation . Couple with UV detection at 254 nm for quantification. Validate purity against known standards and confirm structural integrity via -NMR (e.g., characteristic peaks for ethoxymethyl at δ 3.4–3.6 ppm and dihydropyridinone NH at δ 5.5–6.0 ppm) .

Q. What safety protocols are critical when handling this compound?

- Answer : Follow guidelines for pyridinone derivatives: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Although specific toxicity data for this compound are limited, analogous aminopyridines can cause respiratory or skin irritation. Refer to safety data sheets for structurally related compounds (e.g., 2-aminopyrimidine derivatives) for risk mitigation .

Advanced Research Questions

Q. How can contradictory data on reaction yields for dihydropyridinone derivatives be resolved?

- Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, base strength). For instance, Hofmann degradation of carboxamide intermediates to amino derivatives may yield brominated byproducts under hypobromite conditions . Optimize stoichiometry and reaction time, and use LC-MS to track intermediates. Cross-validate findings with computational models (e.g., DFT for reaction pathways).

Q. What strategies are effective for analyzing the stability of this compound under varying pH conditions?

- Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C and monitor degradation via HPLC. The ethoxymethyl group may hydrolyze under acidic conditions, while the dihydropyridinone ring could undergo oxidation at high pH. Compare degradation profiles with structurally similar compounds (e.g., 6-hydroxy-2-oxo-1,2-dihydropyridines) .

Q. How can the electronic effects of substituents (e.g., ethoxymethyl) on the dihydropyridinone ring be experimentally characterized?

- Answer : Use spectroscopic techniques:

- IR : Assess carbonyl stretching frequency shifts (C=O at ~1680 cm) to evaluate electron-withdrawing/donating effects.

- NMR : Compare -NMR chemical shifts of the carbonyl carbon with substituent-free analogs.

- X-ray crystallography : Resolve bond lengths and angles to correlate with computational electrostatic potential maps .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

- Answer : The ethoxymethyl group is susceptible to nucleophilic attack. For example, in alkaline conditions, ethoxy groups may undergo hydrolysis to form hydroxymethyl derivatives. Study kinetics using -NMR to track real-time changes in substituent peaks . Compare with analogous compounds (e.g., methoxymethyl derivatives) to isolate steric vs. electronic effects.

Data Contradiction and Resolution

Q. How to address inconsistencies in reported biological activity of dihydropyridinone analogs?

- Answer : Variations may stem from impurities or stereochemical differences. For example, residual solvents (e.g., DMSO) in synthesized batches can interfere with bioassays . Implement rigorous purification (e.g., column chromatography) and validate purity before testing. Use enantioselective synthesis if stereocenters are present.

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for reactions involving amino groups to prevent hydrolysis .

- Characterization : Combine multiple techniques (e.g., HRMS, /-NMR) for unambiguous structural confirmation .

- Safety : Establish waste disposal protocols for halogenated byproducts (e.g., brominated intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.